molecular formula C8H10O4 B14505746 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- CAS No. 62966-17-0

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy-

Cat. No.: B14505746
CAS No.: 62966-17-0
M. Wt: 170.16 g/mol
InChI Key: JLSSDDKIPWWYGS-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with acetyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst to yield 2-hydroxymethyl-2-cyclopenten-1-one . This intermediate can then be further functionalized to introduce the acetyloxy and methoxy groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and methoxy groups play a role in binding to these targets, influencing their activity and leading to various biological effects. The cyclopentenone ring can undergo nucleophilic addition reactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the acetyloxy and methoxy groups.

    3-Methoxy-2-cyclopenten-1-one: Lacks the acetyloxy group but retains the methoxy substitution.

    5-Acetyloxy-2-cyclopenten-1-one: Contains the acetyloxy group but not the methoxy group.

Uniqueness

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62966-17-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(4-methoxy-2-oxocyclopent-3-en-1-yl) acetate

InChI

InChI=1S/C8H10O4/c1-5(9)12-8-4-6(11-2)3-7(8)10/h3,8H,4H2,1-2H3

InChI Key

JLSSDDKIPWWYGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=CC1=O)OC

Origin of Product

United States

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